molecular formula C12H11NO3 B13867975 1,6-diacetyl-3H-indol-2-one

1,6-diacetyl-3H-indol-2-one

Cat. No.: B13867975
M. Wt: 217.22 g/mol
InChI Key: VHEGOTHONCVLMT-UHFFFAOYSA-N
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Description

1,6-Diacetyl-3H-indol-2-one is a synthetic indole derivative characterized by an indol-2-one scaffold substituted with acetyl groups at the 1- and 6-positions. Indole derivatives are known for diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The acetyl groups may influence electronic properties, solubility, and metabolic stability, making this compound a candidate for further investigation .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1,6-diacetyl-3H-indol-2-one

InChI

InChI=1S/C12H11NO3/c1-7(14)9-3-4-10-6-12(16)13(8(2)15)11(10)5-9/h3-5H,6H2,1-2H3

InChI Key

VHEGOTHONCVLMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CC(=O)N2C(=O)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-diacetyl-3H-indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials . The reaction is typically carried out under acidic conditions, such as using methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Diacetyl-3H-indol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxindoles, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,6-Diacetyl-3H-indol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-diacetyl-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with multiple receptors, including those involved in antiviral and anticancer activities .

Comparison with Similar Compounds

1,6-Diacetyl-3H-indol-2-one (Hypothetical)

  • Structure : Indol-2-one core with acetyl groups at positions 1 and 6.
  • Key Features: Acetyl groups may enhance lipophilicity and serve as metabolic handles. No direct bioactivity data available.

5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one (–3)

  • Structure: Fused 1,6-benzodiazocinone ring linked to an indole moiety via position 3; methyl and phenyl substituents.
  • Synthesis : One-step reaction between 1-methylbenzimidazole and benzoylindolyl-3-acetylene .

2-(6-Methyl-1H-indol-3-yl)acetic Acid ()

  • Structure : Indole-3-acetic acid derivative with a methyl group at position 6.

Triazole-Linked Indoles (–6)

  • Examples :
    • 3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol (6c).
    • 3-(2-(4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol (6b).
  • Synthesis : CuI-catalyzed azide-alkyne cycloaddition (click chemistry) with PEG-400/DMF solvent .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Bioactivity/Applications
This compound (hypothetical) Indol-2-one Acetyl (1,6) Not specified Unknown
5-(1H-Indol-3-yl)-1,6-benzodiazocin-2-one Benzodiazocinone-indole Methyl, phenyl, indole-3-yl One-step ring expansion Drug precursor candidate
2-(6-Methyl-1H-indol-3-yl)acetic acid Indole-3-acetic acid Methyl (6), acetic acid (3) Not described Research use (safety data only)
Triazole-linked indoles (6b, 6c) Indole-triazole Triazole-ethyl, methoxyphenyl (4-/3-pos) Click chemistry Antioxidants for ischemia

Key Research Findings

  • Benzodiazocinone-Indole Hybrid (–3): First synthesis of a 1,6-benzodiazocinone fused to indole, validated by NMR and HRMS . Structural rigidity from the diazocinone ring may enhance target binding in drug discovery .
  • Triazole-Indole Derivatives (–6) :

    • Substituent position (4- vs. 3-methoxyphenyl) affects antioxidant efficacy, with 6c (4-methoxy) showing higher activity .
    • Moderate yields (30–35%) highlight challenges in optimizing click chemistry for indole systems .
  • Safety and Handling (): 2-(6-Methyl-1H-indol-3-yl)acetic acid is classified as non-hazardous, facilitating safe laboratory use .

Biological Activity

1,6-Diacetyl-3H-indol-2-one, a member of the indole family, has garnered interest due to its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, potentially leading to significant therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H10N2O2
Molecular Weight218.22 g/mol
IUPAC Name1,6-Diacetylindole-2-one
InChIInChI=1S/C12H10N2O2/c1-7(13)5-11(15)12(14)10-4-3-8-9(10)6/h3-6H,1-2H3
Canonical SMILESCC(=O)C1=C(NC(=O)C)C=CC=C1

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. For instance:

  • Bacterial Inhibition : Studies have demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Induction of apoptosis via mitochondrial pathways
MCF-7 (breast)25Cell cycle arrest and disruption of microtubule polymerization
A549 (lung)20Activation of caspase pathways leading to apoptosis

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

Antimicrobial Mechanism :
The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.

Anticancer Mechanism :

  • Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways by affecting mitochondrial integrity.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Microtubule Disruption : The compound can disrupt microtubule dynamics, leading to mitotic catastrophe in cancer cells.

Case Studies

Several studies have investigated the effects of this compound on cancer cells:

  • Study on HeLa Cells : This study reported that treatment with varying concentrations led to significant cell death through apoptosis. The morphological changes observed included cell shrinkage and chromatin condensation.
  • MCF-7 Cell Line Study : Researchers found that exposure to this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in sub-G1 population indicative of apoptotic cells.

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